molecular formula C11H14ClNO2 B1341266 3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 943117-19-9

3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1341266
CAS No.: 943117-19-9
M. Wt: 227.69 g/mol
InChI Key: BXBUDXWNITUWFO-UHFFFAOYSA-N
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Description

3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline: is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position and a tetrahydro-2-furanylmethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and tetrahydro-2-furanmethanol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group of tetrahydro-2-furanmethanol with the aniline nitrogen. This can be achieved using a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Industrial Production Methods: Industrial production may involve optimized reaction conditions, including the use of catalysts and continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline nitrogen, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) and a suitable solvent.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of the aniline compound.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving aniline derivatives.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(tetrahydro-2-furanylmethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for therapeutic purposes.

Comparison with Similar Compounds

    3-Chloro-4-methoxyaniline: Similar structure but with a methoxy group instead of the tetrahydro-2-furanylmethoxy group.

    3-Chloro-4-fluoroaniline: Similar structure but with a fluorine atom instead of the tetrahydro-2-furanylmethoxy group.

Uniqueness:

    Functional Group: The presence of the tetrahydro-2-furanylmethoxy group imparts unique chemical properties and potential biological activities compared to other similar compounds.

    Reactivity: The specific substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct in its applications.

Properties

IUPAC Name

3-chloro-4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBUDXWNITUWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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